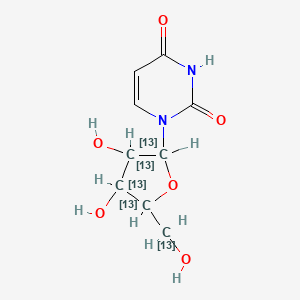
pan-KRAS-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pan-KRAS-IN-5 is a pan-KRAS translation inhibitor that targets the 5’-untranslated region RNA G-quadruplexes. This compound induces cell cycle arrest and promotes apoptosis in KRAS-driven cancer cells . KRAS is a member of the rat sarcoma virus family, which includes KRAS, neuroblastoma RAS, and Harvey RAS . KRAS mutations are implicated in a significant number of cancers, making it a critical target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pan-KRAS-IN-5 involves several steps. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents . The main solution is prepared by mixing 50 μL of DMSO, 300 μL of PEG300, and 50 μL of Tween 80. This mixture is then clarified and further diluted with 600 μL of double-distilled water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the preparation method mentioned above can be scaled up for industrial production with appropriate modifications to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Pan-KRAS-IN-5 undergoes various chemical reactions, including binding to the 5’-untranslated region RNA G-quadruplexes, which leads to the inhibition of KRAS translation . This binding induces cell cycle arrest and apoptosis in KRAS-driven cancer cells .
Common Reagents and Conditions: The common reagents used in the preparation of this compound include DMSO, PEG300, and Tween 80 . The reaction conditions involve mixing these reagents and clarifying the solution before further dilution with double-distilled water .
Major Products Formed: The major product formed from these reactions is this compound, which is a potent inhibitor of KRAS translation .
Scientific Research Applications
Pan-KRAS-IN-5 has several scientific research applications, particularly in the field of cancer research. It has been shown to induce cell cycle arrest and promote apoptosis in KRAS-driven cancer cells . This compound is used as a chemical probe to investigate the antitumor potency of pan-KRAS inhibitors in pancreatic ductal adenocarcinoma . Additionally, this compound is used in studies to understand the feedback regulation in the KRAS pathway and its impact on inhibitor activity .
Mechanism of Action
Pan-KRAS-IN-5 exerts its effects by targeting the 5’-untranslated region RNA G-quadruplexes, leading to the inhibition of KRAS translation . This inhibition results in cell cycle arrest and apoptosis in KRAS-driven cancer cells . The compound is selective for cancer cell lines with mutations in the KRAS gene, making it a promising therapeutic agent for KRAS-driven cancers .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to pan-KRAS-IN-5 include BI-2852 and BAY-293, which are also pan-KRAS inhibitors . These compounds have been used as chemical probes to investigate their antitumor potency in pancreatic ductal adenocarcinoma .
Uniqueness: This compound is unique in its mechanism of action as it targets the 5’-untranslated region RNA G-quadruplexes, leading to the inhibition of KRAS translation . This specific targeting mechanism differentiates it from other pan-KRAS inhibitors like BI-2852 and BAY-293, which may have different modes of action .
Properties
Molecular Formula |
C31H36FIN4O2 |
|---|---|
Molecular Weight |
642.5 g/mol |
IUPAC Name |
7-(diethylamino)-3-[(E)-2-[6-fluoro-1-methyl-7-(2-pyrrolidin-1-ylethylamino)quinolin-1-ium-2-yl]ethenyl]chromen-2-one;iodide |
InChI |
InChI=1S/C31H35FN4O2.HI/c1-4-36(5-2)26-13-9-23-18-24(31(37)38-30(23)20-26)10-12-25-11-8-22-19-27(32)28(21-29(22)34(25)3)33-14-17-35-15-6-7-16-35;/h8-13,18-21H,4-7,14-17H2,1-3H3;1H/b12-10+; |
InChI Key |
VNLMNCKBXYKVCA-VHPXAQPISA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C4=CC(=C(C=C4C=C3)F)NCCN5CCCC5)C.[I-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C4=CC(=C(C=C4C=C3)F)NCCN5CCCC5)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


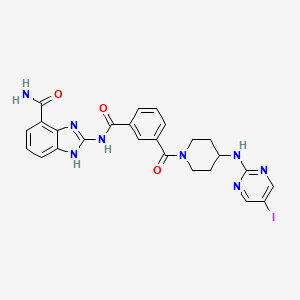
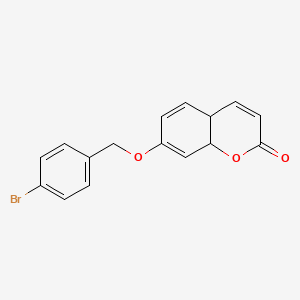
![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
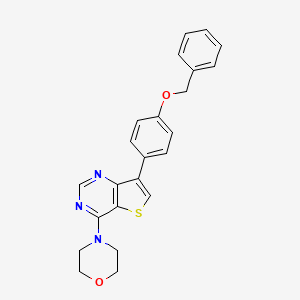
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)
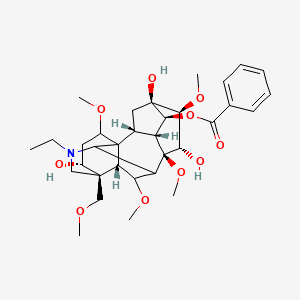
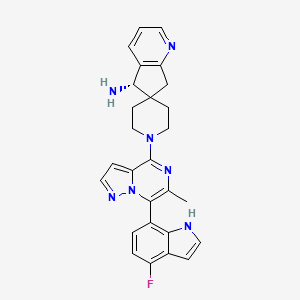
![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
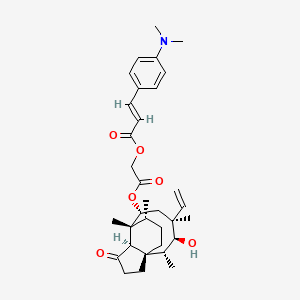
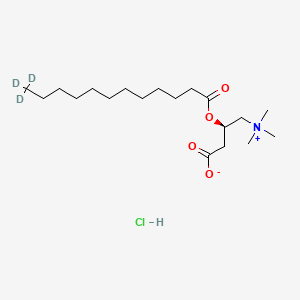
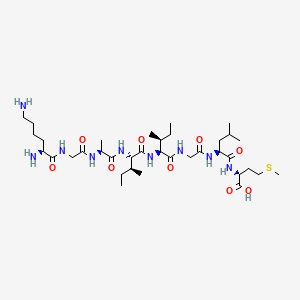
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)
